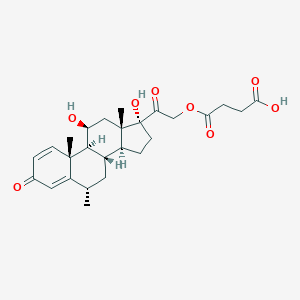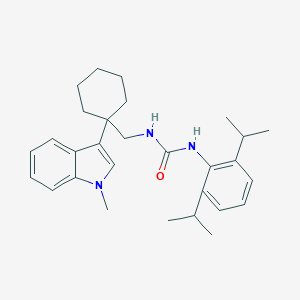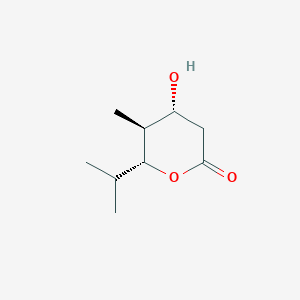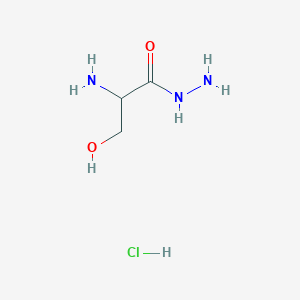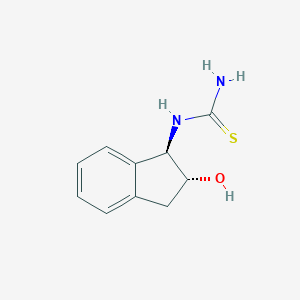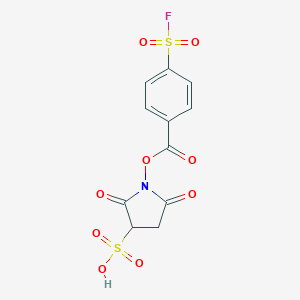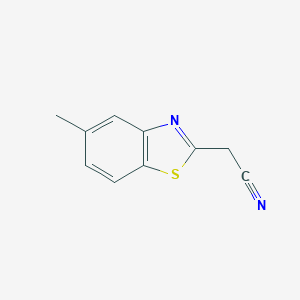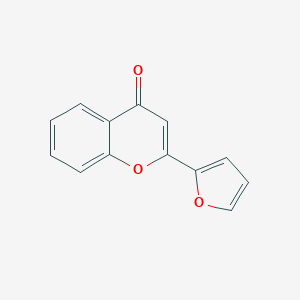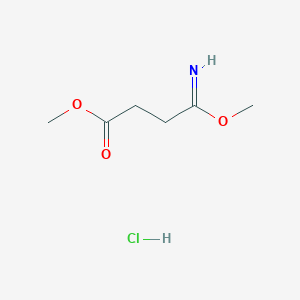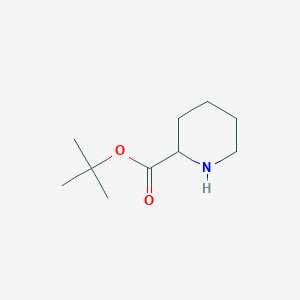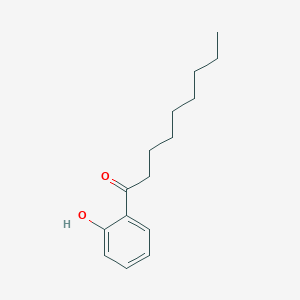
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole derivative that has been synthesized and investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of bacterial and viral enzymes, as well as enzymes involved in cancer cell proliferation.
Biochemical and physiological effects:
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, bacterial cells, and viral particles. It has also been shown to inhibit the activity of enzymes involved in various biological processes. In vivo studies have shown that it can reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole in lab experiments is its high purity. The synthesis method has been optimized to yield a product with high purity, which is important for reproducibility and accuracy of results. Another advantage is its potential use in a wide range of scientific research fields. However, one of the limitations is the lack of knowledge about its mechanism of action, which makes it difficult to predict its efficacy in different applications.
Direcciones Futuras
There are many potential future directions for the use of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole in scientific research. One direction is the investigation of its potential use as a biochemical probe to study protein-protein interactions. Another direction is the synthesis of new materials with unique properties using 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole as a building block. Additionally, further research is needed to understand its mechanism of action and potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole involves the reaction of tert-butyldimethylsilyl azide with 1-methyl-1H-1,2,4-triazole in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and viral infections. In biochemistry, it has been investigated for its potential use as a biochemical probe to study protein-protein interactions. In materials science, it has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
142208-88-6 |
|---|---|
Fórmula molecular |
C9H19N3Si |
Peso molecular |
197.35 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(2-methyl-1,2,4-triazol-3-yl)silane |
InChI |
InChI=1S/C9H19N3Si/c1-9(2,3)13(5,6)8-10-7-11-12(8)4/h7H,1-6H3 |
Clave InChI |
XUXKQIRQIWVNOD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)C1=NC=NN1C |
SMILES canónico |
CC(C)(C)[Si](C)(C)C1=NC=NN1C |
Sinónimos |
1H-1,2,4-Triazole,5-[(1,1-dimethylethyl)dimethylsilyl]-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




